7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one
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Overview
Description
7-(2-Fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorobenzyl group attached to a triazolopyrazine core, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one typically involves multiple steps, starting with the construction of the triazolopyrazine core. One common approach is to start with a suitable precursor such as a phenylhydrazine derivative, which undergoes cyclization and subsequent functional group modifications to introduce the fluorobenzyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize productivity and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorobenzyl group can be oxidized to form a fluorobenzaldehyde or fluorobenzoic acid.
Reduction: : The triazolopyrazine core can be reduced to form a corresponding amine.
Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Fluorobenzaldehyde or fluorobenzoic acid.
Reduction: : Triazolopyrazine amine.
Substitution: : Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its fluorobenzyl group can enhance the compound's ability to interact with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to modulate biological processes makes it a candidate for drug development, particularly in the areas of inflammation, pain management, and cancer treatment.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can contribute to the creation of advanced materials with improved performance and durability.
Mechanism of Action
The mechanism by which 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, leading to more effective modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
7-(2-Chlorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one: : Similar structure but with a chlorine atom instead of fluorine.
7-(2-Methoxybenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one: : Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorine atom in the fluorobenzyl group contributes to the compound's unique chemical properties, such as increased stability and reactivity compared to its chloro- or methoxy-substituted counterparts. This makes it particularly useful in applications requiring high specificity and potency.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-15-9-5-4-8-14(15)12-22-10-11-23-16(13-6-2-1-3-7-13)20-21-17(23)18(22)24/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRKSGLCFOKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)N1CC3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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